![molecular formula C15H13N3O3 B2447570 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 876548-78-6](/img/structure/B2447570.png)

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

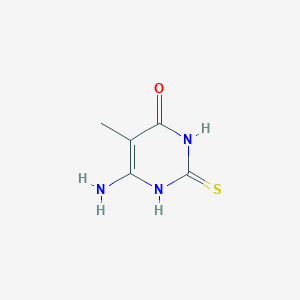

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile (MNB) is a synthetic organic compound of the nitrile family. MNB has a wide range of applications in the field of scientific research, including the study of biochemical and physiological processes, as well as the synthesis of other compounds.

Scientific Research Applications

- 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile is utilized in proteomics studies. Researchers employ it to investigate protein structure, function, and interactions. Its ability to modify proteins or peptides makes it valuable for mass spectrometry-based proteomics experiments .

- In chemical biology, this compound serves as a versatile tool. Scientists use it to probe biological processes, such as enzyme activity, protein-ligand interactions, and cellular signaling pathways. Its nitrile group allows for specific labeling and detection .

- Medicinal chemists explore the potential of 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile as a scaffold for drug design. By modifying its structure, they aim to create novel compounds with therapeutic properties. Its nitro group may confer bioactivity or enhance drug delivery .

- Organic chemists employ this compound as a building block in synthetic routes. Its benzylamine moiety and nitrile group enable diverse transformations. Researchers can introduce substituents or functional groups to generate complex molecules .

- The compound’s unique structure makes it interesting for materials science applications. It could serve as a precursor for designing organic semiconductors, sensors, or optoelectronic materials. Researchers investigate its electronic properties and self-assembly behavior .

- In pharmacological and toxicological studies, this compound helps elucidate mechanisms of action and toxicity. Researchers assess its effects on cellular pathways, receptors, and enzymes. Its nitrobenzonitrile motif may interact with specific targets .

Proteomics Research

Chemical Biology

Medicinal Chemistry

Organic Synthesis

Materials Science

Pharmacology and Toxicology

properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARPKXHGRUHXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2447489.png)

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2447500.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)

![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)